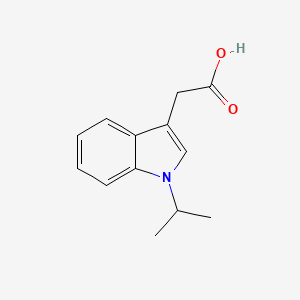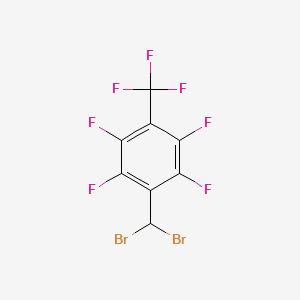
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is a synthetic compound . It is also known as 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene or 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide .
Synthesis Analysis
This compound can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination . It has been reported to be prepared in one step from α,α,α−2,3,5,6-heptafluoro-p-xylene .Molecular Structure Analysis
The molecular formula of this compound is CHBrF7 and it has a molecular weight of 310.99 . The linear formula is CF3C6F4CH2Br .Chemical Reactions Analysis
This compound may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) . It may also be used to synthesize 5,6,8,9,14,15,17,18-octafluoro-2,11-dithia (3.3)-paracyclophane .Physical And Chemical Properties Analysis
This compound has a density of 1.864 g/mL at 25 °C (lit.) and a refractive index n20/D 1.448 (lit.) . It has a melting point of 100°C and a boiling point of 280°C .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
The study by Barchańska et al. (2019) employed LC-MS/MS to investigate the degradation processes of nitisinone, a triketone herbicide with a trifluoromethyl group. This research highlights the stability and degradation pathways of nitisinone under different conditions, contributing to a better understanding of its environmental impact and potential applications in medical treatment for hepatorenal tyrosinemia. The findings could be relevant for studying similar fluoroalkylated compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Concentrations and Toxicology
Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound used in the synthesis of brominated flame retardants. This review provides insights into the ubiquity of such compounds in the environment and their potential health impacts. Understanding the environmental behavior and effects of these compounds is crucial for assessing risks and developing safer alternatives (Koch & Sures, 2018).
Fluoroalkylation Reactions in Aqueous Media
The progress of fluoroalkylation reactions, particularly in aqueous media, was reviewed by Hai‐Xia Song et al. (2018). This review discusses the incorporation of fluorinated or fluoroalkylated groups into target molecules under environmentally friendly conditions. Given the importance of fluorine-containing functionalities in pharmaceuticals and agrochemicals, this research provides valuable insights into the development of new methodologies for fluoroalkylation, which could be applicable to the synthesis and modification of compounds similar to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide (Song, Han, Zhao, & Zhang, 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these persistent organic pollutants. This review emphasizes the need for understanding the biodegradation pathways of fluoroalkylated compounds and their precursors, which is crucial for assessing their environmental impact and exploring potential bioremediation strategies (Liu & Avendaño, 2013).
Safety and Hazards
This compound is classified as Eye Dam. 1 - Skin Corr. 1B. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound. It should be kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
1-(dibromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr2F7/c9-7(10)1-3(11)5(13)2(8(15,16)17)6(14)4(1)12/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZEPQFGUPLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
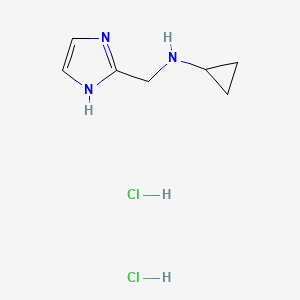
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
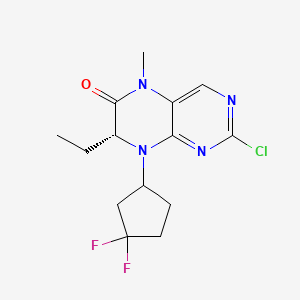
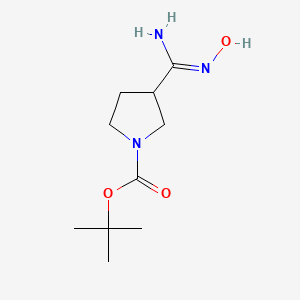
![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)
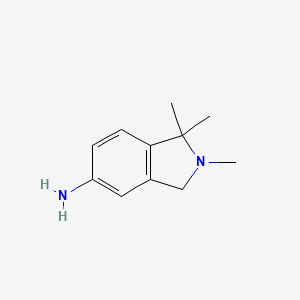
![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)


